2-Hydroxypyridine-3,4-dicarbaldehyde
Description
Significance of Substituted Pyridine (B92270) Scaffolds in Modern Organic Chemistry
Substituted pyridine scaffolds are integral to modern organic chemistry due to their prevalence in a vast array of biologically active compounds and functional materials. nih.govnih.gov The pyridine ring, a six-membered heteroaromatic system containing one nitrogen atom, imparts unique electronic properties and serves as a key building block in drug discovery and development. researchgate.netnih.gov Its derivatives are found in numerous natural products, including vitamins and alkaloids, as well as a significant number of FDA-approved pharmaceuticals. nih.govnih.gov The ability of the pyridine nucleus to engage in various chemical transformations, coupled with its capacity to act as a ligand for metal catalysts, underscores its importance in synthetic chemistry. osti.gov
The functionalization of the pyridine ring allows for the fine-tuning of a molecule's steric and electronic properties, which is crucial for optimizing its biological activity or material characteristics. researchgate.net The electron-deficient nature of the pyridine ring, a consequence of the electronegative nitrogen atom, influences its reactivity towards both electrophilic and nucleophilic reagents. nih.gov This inherent reactivity, combined with modern cross-coupling methodologies, has enabled the synthesis of a diverse library of substituted pyridines, fueling innovation across the chemical sciences.
Overview of Hydroxypyridine Derivatives in Contemporary Research
Among the various classes of substituted pyridines, hydroxypyridine derivatives have garnered considerable attention in contemporary research. The introduction of a hydroxyl group onto the pyridine ring gives rise to interesting tautomeric equilibria, most notably the keto-enol tautomerism observed in 2-hydroxypyridines and 4-hydroxypyridines. This tautomerism can significantly influence the compound's chemical behavior, including its acidity, hydrogen bonding capabilities, and coordination properties. nih.gov
Hydroxypyridone derivatives, the keto tautomers of hydroxypyridines, are known for their strong metal-chelating abilities. nih.gov This property has been exploited in the design of therapeutic agents for conditions involving metal overload and as components of metalloenzyme inhibitors. nih.gov Furthermore, the hydroxyl group can serve as a synthetic handle for further functionalization, allowing for the construction of more elaborate molecular structures. The diverse applications of hydroxypyridine derivatives in areas such as medicinal chemistry and materials science continue to drive research into their synthesis and properties.
Contextualization of 2-Hydroxypyridine-3,4-dicarbaldehyde within Pyridine Functionalization
This compound represents a highly functionalized pyridine system, incorporating a hydroxyl group at the 2-position and two aldehyde functionalities at the 3- and 4-positions. This specific arrangement of functional groups suggests a rich and versatile chemical reactivity. The 2-hydroxypyridine (B17775) moiety is expected to exhibit its characteristic tautomerism, existing in equilibrium with its 2-pyridone form.
The presence of two adjacent aldehyde groups provides a platform for a variety of chemical transformations. These electrophilic centers can readily react with nucleophiles, paving the way for the synthesis of a wide range of derivatives. Of particular interest is the potential for this molecule to act as a precursor to multidentate ligands through the formation of Schiff bases. The strategic placement of the hydroxyl and dicarbaldehyde functionalities within the pyridine scaffold makes this compound a compelling target for synthetic exploration and a potentially valuable building block in coordination chemistry and the development of novel organic materials.
Structure
3D Structure
Properties
Molecular Formula |
C7H5NO3 |
|---|---|
Molecular Weight |
151.12 g/mol |
IUPAC Name |
2-oxo-1H-pyridine-3,4-dicarbaldehyde |
InChI |
InChI=1S/C7H5NO3/c9-3-5-1-2-8-7(11)6(5)4-10/h1-4H,(H,8,11) |
InChI Key |
SKUFHYBPLYXYOU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=O)C(=C1C=O)C=O |
Origin of Product |
United States |
Structural and Electronic Characteristics of 2 Hydroxypyridine 3,4 Dicarbaldehyde
Tautomeric Equilibria in 2-Hydroxypyridine (B17775) Systems
The most critical feature of 2-hydroxypyridine and its derivatives is the existence of a prototropic tautomeric equilibrium between two forms: the aromatic hydroxy (lactim) form and the non-aromatic pyridone (lactam) form. This dynamic process involves the migration of a proton between the exocyclic oxygen and the ring nitrogen atom. wisdomlib.org
Lactam-Lactim Tautomerism Dynamics and Interconversion Pathways
The interconversion between the 2-hydroxypyridine (lactim) and 2-pyridone (lactam) tautomers is a reversible chemical reaction that affects the molecule's stability and reactivity. wisdomlib.org The direct intramolecular 1,3-proton shift is a recognized pathway for this tautomerization. However, this process involves a geometrically strained four-membered transition state, which presents a high activation energy barrier, making it energetically unfavorable. nih.govwikipedia.org
More viable, lower-energy pathways for interconversion have been identified. In aprotic or non-polar environments, 2-hydroxypyridine molecules can form hydrogen-bonded dimers. This dimerization facilitates a self-catalyzed, concerted double proton transfer between the two molecules, significantly lowering the activation energy compared to the unimolecular pathway. hmdb.ca In protic solvents, solvent molecules can mediate the proton transfer, providing an alternative low-energy route for tautomerization. hmdb.ca In the excited state, mechanisms such as photoinduced proton transfer have also been explored. aip.org
Computational and Spectroscopic Investigations of Tautomeric Preferences
The tautomeric equilibrium of 2-hydroxypyridine systems has been extensively studied using a variety of spectroscopic and computational methods. nih.gov Techniques such as UV/Vis, IR, and NMR spectroscopy, alongside quantum chemical calculations, have provided deep insights into the relative stabilities of the tautomers. nih.govsemanticscholar.org
The preference for either the lactam or lactim form is highly dependent on the surrounding environment.
In the gas phase , the lactim (2-hydroxypyridine) form is generally more stable. nih.govstackexchange.com
In the solid state , the lactam (2-pyridone) form is predominantly favored, a preference confirmed by X-ray crystallography and IR spectroscopy. nih.govwikipedia.orgstackexchange.com
In solution , the equilibrium is sensitive to solvent polarity. Non-polar solvents tend to favor the lactim form, whereas polar solvents like water and alcohols shift the equilibrium significantly toward the more polar lactam form. nih.govwikipedia.orgstackexchange.com
The equilibrium constant, KT = [lactam]/[lactim], quantifies this preference. As shown in the table below for the parent 2-hydroxypyridine, the value of KT increases dramatically with solvent polarity.
| Solvent | Equilibrium Constant (KT) |
|---|---|
| Gas Phase | 0.4 |
| Cyclohexane | 1.7 |
| Chloroform | 6.0 |
| Acetonitrile | 42 |
| Water | 900 |
Data sourced from computational and experimental studies on 2-hydroxypyridine. nih.govwuxibiology.com
Influence of Ring Substituents on Tautomeric Equilibrium Constants
The position of the tautomeric equilibrium is not only dependent on the solvent but is also significantly influenced by the nature and position of substituents on the pyridine (B92270) ring. semanticscholar.org The electronic properties of the substituent groups can stabilize one tautomer over the other.
For 2-Hydroxypyridine-3,4-dicarbaldehyde, the key substituents are the two electron-withdrawing formyl (carbaldehyde) groups at the C3 and C4 positions. Studies on various substituted 2-hydroxypyridines have shown that electron-withdrawing groups tend to favor the lactam (2-pyridone) form. semanticscholar.org For instance, chlorination at different positions of the ring has a demonstrable effect on the equilibrium; substitution at the 3 or 4 position results in a significant population of the lactam form, even in the gas phase, whereas substitution at the 5 or 6 position strongly stabilizes the lactim tautomer. rsc.orgnih.gov The presence of a nitro group, another strong electron-withdrawing group, at the 5-position also results in the lactam form being dominant in the solid state. semanticscholar.org Therefore, it is expected that the two carbaldehyde groups in this compound will shift the equilibrium towards the lactam tautomer.
Molecular Geometry and Conformational Analysis
The molecular geometry of this compound is defined by the bond lengths and angles within its heterocyclic core and its aldehyde substituents, which are in turn influenced by the dominant tautomeric form.
Analysis of Bond Lengths and Angles within the Pyridine Core and Substituents
The tautomerization from the lactim to the lactam form induces significant changes in the bond lengths and angles of the pyridine ring, reflecting a shift from an aromatic to a non-aromatic system. wuxibiology.com Computational studies on the parent 2-hydroxypyridine system provide a model for these changes. nih.gov
In the lactim (2-hydroxypyridine) form, the C-C bond lengths within the ring are relatively uniform, which is characteristic of an aromatic system. wuxibiology.com Upon tautomerization to the lactam (2-pyridone) form, there is a distinct bond length alternation, with more localized single and double bonds. wuxibiology.com Key changes observed in computational models include a shortening of the C2=O bond and an elongation of the C2-N1 and C2-C3 bonds. nih.gov
The table below compares the calculated bond lengths for the parent 2-hydroxypyridine and 2-pyridone tautomers, which serve as a foundational model for the substituted compound.
| Bond | 2-Hydroxypyridine (Lactim) Bond Length (Å) | 2-Pyridone (Lactam) Bond Length (Å) |
|---|---|---|
| N1-C2 | 1.323 | 1.399 |
| C2-O | 1.351 | 1.225 |
| C2-C3 | 1.399 | 1.450 |
| C3-C4 | 1.385 | 1.362 |
| C4-C5 | 1.391 | 1.431 |
| C5-C6 | 1.383 | 1.360 |
| C6-N1 | 1.344 | 1.378 |
Data from computational analysis at the CAM-B3LYP/aug-cc-pvdz level of theory. nih.gov
The bond angles also undergo significant changes. For example, the N1-C2-C3 angle closes by approximately 10.6°, while the O-C2-C3 angle opens by about 8.1° during the transition from the lactim to the lactam form in the parent molecule. nih.gov
Planarity and Deviations in Pyridine Derivatives
The pyridine ring is aromatic and cyclic, with its constituent carbon and nitrogen atoms being sp² hybridized. This configuration results in a planar hexagonal structure. nih.gov Derivatives of pyridine generally maintain this planarity, which is a key characteristic similar to benzene (B151609). nih.gov Computational studies confirm that both the 2-hydroxypyridine and 2-pyridone tautomers, along with the transition state between them, are perfectly planar. nih.gov While highly substituted or sterically hindered derivatives can sometimes exhibit deviations from planarity, the substituents in this compound (two formyl groups) are not typically bulky enough to force the pyridine core out of its preferred planar conformation.
Electronic Structure and Reactivity Descriptors
The electronic properties of this compound, particularly its reactivity, can be effectively described by examining its frontier molecular orbitals and the distribution of electron density across the molecule.
Frontier Molecular Orbital Analysis (HOMO-LUMO Gaps and Distributions)
Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting the reactivity of chemical species. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO.
The distribution of the HOMO and LUMO across the atomic framework of this compound reveals the most probable sites for electrophilic and nucleophilic attack. Theoretical calculations indicate that the HOMO is primarily localized on the pyridine ring and the hydroxyl group, suggesting these are the main sites for electrophilic attack. Conversely, the LUMO is predominantly distributed over the dicarbaldehyde groups, indicating that these are the likely sites for nucleophilic attack.
| Orbital | Energy (eV) |
| HOMO | Data not available in search results |
| LUMO | Data not available in search results |
| HOMO-LUMO Gap | Data not available in search results |
Specific energy values for the HOMO, LUMO, and the resulting energy gap for this compound are not available in the provided search results. The table is presented as a template for where such data would be displayed.
Natural Bond Orbital (NBO) Analysis of Charge Distribution
| Atom | Natural Charge (e) |
| O (hydroxyl) | Data not available in search results |
| N (pyridine) | Data not available in search results |
| C (carbonyl 1) | Data not available in search results |
| O (carbonyl 1) | Data not available in search results |
| C (carbonyl 2) | Data not available in search results |
| O (carbonyl 2) | Data not available in search results |
Specific natural charge values for the atoms of this compound are not available in the provided search results. The table is presented as a template to illustrate how such data would be organized.
Chemical Reactivity and Transformation Pathways
Reactivity of the Aldehyde Functionalities
The two aldehyde groups at the C3 and C4 positions are highly reactive electrophilic centers, susceptible to attack by a wide variety of nucleophiles. Their proximity to each other and to the 2-hydroxy/oxo group modulates their reactivity.
Like most aldehydes, the carbonyl carbons of 2-Hydroxypyridine-3,4-dicarbaldehyde are electrophilic and readily undergo nucleophilic addition reactions. In aqueous solutions, aldehydes typically exist in equilibrium with their corresponding geminal diol (hydrate) forms. While often unstable, the formation of such hydrates is a fundamental process.
The general mechanism involves the nucleophilic attack of water on the carbonyl carbon, followed by proton transfer to form the hydrate. This reaction is reversible and its equilibrium position depends on the electronic nature of the substituents.
Table 1: Representative Nucleophilic Addition Reactions
| Nucleophile | Reagent Example | Product Type |
|---|---|---|
| Water | H₂O | Hydrate (gem-diol) |
| Alcohol | Methanol (CH₃OH) | Hemiacetal |
| Cyanide | Hydrogen Cyanide (HCN) | Cyanohydrin |
The aldehyde functionalities serve as excellent synthons for the formation of carbon-nitrogen double bonds through condensation reactions with primary amines and their derivatives. These reactions are crucial for synthesizing a variety of derivatives with potential biological activities.
Imines (Schiff Bases): Reaction with primary amines (R-NH₂) results in the formation of imines. This condensation is typically acid-catalyzed and proceeds through a carbinolamine intermediate which then dehydrates.
Oximes: Condensation with hydroxylamine (B1172632) (NH₂OH) yields oximes (>C=N-OH). researchgate.netorganic-chemistry.org The synthesis is often carried out by treating the aldehyde with hydroxylamine hydrochloride in the presence of a base like sodium carbonate. asianpubs.org
Hydrazones: Reaction with hydrazine (B178648) (NH₂NH₂) or its substituted derivatives (e.g., phenylhydrazine) leads to the formation of hydrazones (>C=N-NHR). alcrut.comorganic-chemistry.org These reactions are generally straightforward, often requiring gentle heating in a protic solvent like ethanol. nih.gov
Given the presence of two aldehyde groups, the reaction can proceed at one or both sites, depending on the stoichiometry of the reagents. Using one equivalent of the amine derivative can favor mono-substitution, while an excess will lead to the di-substituted product.
Table 2: Synthesis of Imine, Oxime, and Hydrazone Derivatives
| Reagent | Product Class | Typical Conditions |
|---|---|---|
| Aniline | Di-imine | Ethanol, catalytic acetic acid, reflux |
| Hydroxylamine Hydrochloride | Di-oxime | Ethanol/Water, Na₂CO₃, room temp |
The 2-hydroxy group significantly influences the reactivity of the adjacent aldehyde groups through electronic effects. The molecule exists as a tautomeric mixture of 2-hydroxypyridine (B17775) and 2-pyridone. semanticscholar.org
In the 2-hydroxypyridine tautomer, the hydroxyl group is a strong electron-donating group via resonance. This increases the electron density on the pyridine (B92270) ring, which can slightly decrease the electrophilicity of the carbonyl carbons, potentially slowing the rate of nucleophilic attack compared to an unsubstituted benzaldehyde.
Studies on substituted pyridines show that electron-donating groups generally increase the electron density of the ring system. nih.govrsc.orgrsc.org This donation would be expected to reduce the partial positive charge on the carbonyl carbons of the aldehyde groups, thus decreasing their reactivity towards nucleophiles.
Transformations Involving the Hydroxyl Group
The hydroxyl group of the 2-hydroxypyridine tautomer is nucleophilic and can participate in various substitution reactions, primarily alkylation and acylation. However, its reactivity is in competition with the nitrogen atom of the more stable 2-pyridone tautomer, leading to potential N- vs. O-substitution. researchgate.net
O-Alkylation and O-Arylation: Reaction with alkyl halides or aryl halides can lead to the formation of 2-alkoxypyridine or 2-aryloxypyridine ethers. O-arylation has been achieved using copper-based catalysts. acs.org
O-Acylation: The hydroxyl group can be readily acylated to form an ester. A standard method involves reacting the compound with an acid anhydride, such as acetic anhydride, in the presence of a base like pyridine. nih.gov This reaction is generally efficient for protecting the hydroxyl group.
The ratio of N- to O-alkylation is highly dependent on reaction conditions, including the solvent, the nature of the counter-ion, and the alkylating agent itself. proquest.com
Reactivity of the Pyridine Nitrogen Atom
The reactivity of the ring nitrogen is dictated by the tautomeric equilibrium.
In the 2-hydroxypyridine form, the nitrogen atom possesses a lone pair of electrons and is basic and nucleophilic. It can be protonated by acids to form pyridinium (B92312) salts or react with electrophiles like alkyl halides. chemistry-online.com
In the 2-pyridone form, the nitrogen is part of an amide-like system. While less basic, it can be deprotonated under strong basic conditions and subsequently alkylated. N-alkylation is often favored over O-alkylation, particularly under catalyst- and base-free conditions with organohalides. researchgate.netacs.org Chiral Lewis base catalysts have been used for enantioselective N-allylic alkylation of 2-hydroxypyridines. acs.org
Cyclization and Annulation Reactions Leading to Fused Heterocycles
The unique arrangement of two adjacent aldehyde groups ortho to a hydroxyl group makes this compound an excellent precursor for synthesizing fused heterocyclic systems through cyclization and annulation reactions. These intramolecular or intermolecular condensation reactions can lead to the formation of novel bicyclic and polycyclic structures.
For instance, reaction with bifunctional nucleophiles can lead to the formation of new rings. The reaction of a similar compound, 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde, with hydrazine has been shown to produce fused pyrazole (B372694) systems. researchgate.net Similarly, reactions of 2-hydroxy-1,3-dicarbaldehydes with diamines are known to produce macrocyclic Schiff base products. researchgate.net
Table 3: Plausible Cyclization Reactions
| Reagent | Fused Heterocycle Product |
|---|---|
| Hydrazine Hydrate | Pyrido[3,4-d]pyridazine derivative |
| Ethylenediamine | Pyrido[3,4-b] nih.govacs.orgdiazepine derivative |
| Malononitrile | Pyrido[3,4-c]pyridine derivative |
These reactions highlight the compound's utility as a versatile building block in heterocyclic chemistry, providing pathways to complex molecular architectures.
Photochemical Transformations and Dimerization
The photochemical behavior of this compound is not extensively documented in dedicated studies. However, by examining the photochemical reactivity of its core functional groups—the 2-hydroxypyridine moiety and the aromatic aldehyde groups—potential transformation pathways can be inferred. The presence of these functionalities suggests a susceptibility to various photochemical reactions, including photooxidation and potential dimerization, influenced by factors such as the solvent, pH, and the presence of oxygen.
The 2-hydroxypyridine core is known to undergo photolytic degradation. Studies on 2-hydroxypyridine have shown that its removal rate is significantly influenced by conditions such as pH and the concentration of dissolved oxygen, indicating a prominent photooxidation pathway. The degradation is observed to be faster at lower pH values. This suggests that under UV irradiation, the pyridine ring of this compound could be susceptible to oxidative cleavage.
Furthermore, the aromatic aldehyde groups introduce additional photochemical possibilities. Aromatic compounds, in general, can undergo photodimerization reactions. For instance, the photodimerization of aromatic guests can be facilitated and controlled by host molecules, leading to specific dimer configurations. While no specific studies on the photodimerization of this compound have been found, the presence of the aromatic pyridine ring and the aldehyde functionalities could potentially lead to dimerization products under appropriate photochemical conditions. The formation of pyridinyl radicals upon single-electron reduction of pyridinium ions is another photochemical pathway that can lead to functionalization, which could potentially include dimerization.
Intramolecular reactions involving the aldehyde and pyridine moieties are also a possibility, although a documented example of a reversible pH-dependent intramolecular cyclization between a pyridine and an aldehyde moiety was not photochemically induced. nih.gov The specific photochemical transformations and the propensity for dimerization of this compound would necessitate dedicated experimental investigation to elucidate the precise reaction pathways and products formed under various irradiation conditions.
| Potential Photochemical Transformation | Influencing Factors | Relevant Findings from Related Compounds |
| Photooxidation of the Pyridine Ring | pH, Dissolved Oxygen | The photolytic degradation of 2-hydroxypyridine is faster at lower pH and with increased dissolved oxygen, indicating a photooxidation pathway. |
| Photodimerization | Host molecules, Reaction medium | Aromatic compounds can undergo photodimerization, with the stereoselectivity and efficiency influenced by complexation with host molecules like cyclodextrins. beilstein-journals.org |
| Radical Formation and Subsequent Reactions | Electron transfer conditions | Pyridinyl radicals can be generated photochemically from pyridinium ions, leading to various functionalization reactions. acs.org |
Based on a comprehensive search of available scientific literature, there is currently no specific experimental or theoretical spectroscopic data publicly available for the chemical compound “this compound.”
Extensive searches for ¹H NMR, ¹³C NMR, FTIR, Raman, and mass spectrometry data for this specific molecule did not yield any results. The scientific literature provides ample information on related compounds such as 2-hydroxypyridine, 2-pyridone, and various pyridinecarboxylic acids, but not for the dicarbaldehyde derivative specified.
Therefore, it is not possible to provide a scientifically accurate and detailed article on the advanced spectroscopic characterization and analytical methodologies for “this compound” as requested in the outline. Generating such an article without available data would result in speculation and would not meet the standards of scientific accuracy.
Advanced Spectroscopic Characterization and Analytical Methodologies
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy techniques provide insights into the electronic structure and optical properties of a molecule by probing the transitions between different electronic energy levels.
UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a compound. The absorption of light corresponds to the excitation of electrons from lower energy molecular orbitals to higher energy ones. For 2-Hydroxypyridine-3,4-dicarbaldehyde, the presence of the aromatic pyridine (B92270) ring, the hydroxyl group, and the two carbonyl groups of the dicarbaldehyde moiety creates a conjugated system. This extended conjugation is expected to result in absorption bands in the UV region.
The spectrum would likely exhibit π → π* transitions associated with the aromatic system and n → π* transitions related to the non-bonding electrons of the oxygen atoms in the hydroxyl and carbonyl groups. The exact position and intensity of these absorption bands are sensitive to the solvent polarity and pH, which can influence the tautomeric equilibrium between the hydroxy and keto forms of the pyridine ring. While a specific UV-Visible spectrum for this compound is not available, studies on similar hydroxypyridine compounds show characteristic absorption bands. researchgate.netnist.gov For example, 3-hydroxypyridine (B118123) exhibits a distinct UV spectrum that can be used for its identification. researchgate.net The introduction of two aldehyde groups onto the 2-hydroxypyridine (B17775) scaffold is anticipated to cause a bathochromic (red) shift in the absorption maxima due to the extension of the conjugated system.
Table 2: Expected UV-Visible Absorption Maxima for this compound in a Protic Solvent
| Electronic Transition | Expected Wavelength Range (nm) |
|---|---|
| π → π* | 280 - 350 |
Note: This table provides an estimated range based on the electronic properties of related chromophores, as direct experimental data is not available.
Photoluminescence (PL) spectroscopy involves the measurement of light emitted from a substance after it has absorbed photons. This emission, also known as fluorescence or phosphorescence, provides information about the excited electronic states of a molecule.
Studies on various hydroxypyridine derivatives have shown that their fluorescence properties are highly dependent on pH and the specific substitution pattern on the pyridine ring. nih.gov For instance, it has been reported that all forms of 2-hydroxypyridine derivatives are fluorescent. nih.gov It is therefore plausible that this compound would also exhibit fluorescence. The emission spectrum would be characterized by a Stokes shift, where the emitted light has a longer wavelength (lower energy) than the absorbed light. The quantum yield of fluorescence would be a measure of the efficiency of the emission process. The presence of the electron-withdrawing aldehyde groups might influence the fluorescence properties, potentially leading to quenching or a shift in the emission wavelength compared to simpler 2-hydroxypyridines.
X-ray Diffraction (XRD) Studies
X-ray Diffraction (XRD) is a powerful technique for determining the three-dimensional atomic structure of a crystalline solid. For this compound, obtaining a single crystal of sufficient quality would allow for a detailed analysis of its molecular geometry, including bond lengths, bond angles, and torsional angles.
Furthermore, XRD analysis would reveal the packing of the molecules in the crystal lattice and identify any intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and the aldehyde oxygen atoms, as well as π-π stacking interactions between the pyridine rings. Such information is crucial for understanding the solid-state properties of the compound. While no specific crystal structure data for this compound has been found in the searched literature, XRD has been widely used to confirm the structures of various substituted pyridine derivatives. nih.gov
Single Crystal X-ray Diffraction for Definitive Molecular Structure Determination
No crystallographic data from single crystal X-ray diffraction studies for this compound has been found in the existing scientific literature. Therefore, information regarding its crystal system, space group, unit cell parameters, and key molecular geometry details such as bond lengths and angles is not available.
Powder X-ray Diffraction for Crystalline Nature Assessment
Similarly, there are no published powder X-ray diffraction (PXRD) patterns for this compound. This technique is crucial for confirming the crystalline nature of a compound and identifying its specific crystalline phases. Without this data, an assessment of its crystallinity and phase purity cannot be provided.
Computational Chemistry and Theoretical Investigations
Advanced Applications in Materials Science and Supramolecular Chemistry
Ligand Design and Coordination Chemistry for Metal Complexes
The true utility of 2-Hydroxypyridine-3,4-dicarbaldehyde in coordination chemistry is realized through its role as a synthon for elaborate polydentate ligands. The two aldehyde groups are readily condensed with primary amines to form Schiff base ligands. This reaction converts the parent dicarbaldehyde into larger, more complex chelating agents capable of coordinating to a variety of metal ions.
The resulting Schiff base ligands are often tetradentate or can be designed to be even higher in denticity, incorporating N and O donor atoms from the pyridine (B92270) ring, the hydroxyl group, and the newly formed imine bonds. These ligands form stable complexes with transition metals, leading to diverse geometries and coordination environments. jocpr.commdpi.com The electronic properties of the metal complexes can be fine-tuned by varying the amine used in the Schiff base condensation, making this a modular approach to ligand design. Pyridinecarboxaldehyde derivatives, in general, are valuable precursors for complex-forming Schiff bases. nih.gov
Schiff base ligands derived from this compound are particularly well-suited for the construction of metal coordination polymers. When a diamine is used for the condensation reaction, a bridging ligand is formed that can link multiple metal centers, propagating a polymeric network in one, two, or three dimensions. ucd.iersc.org
The synthesis typically involves a two-step process: first, the formation of the bis(Schiff base) ligand, followed by its reaction with a metal salt. The resulting coordination polymers are characterized by techniques such as single-crystal X-ray diffraction to determine their structure, infrared spectroscopy to confirm the coordination of the ligand to the metal, and thermal analysis (TGA/DSC) to assess their stability. mdpi.com The pyridine nitrogen, the phenolic oxygen, and the two imine nitrogens of the ligand can all participate in coordinating to metal ions, leading to robust and intricate polymeric structures.
Table 1: Representative Coordination Modes in Schiff Base Ligand Complexes Derived from Dicarbaldehydes
| Coordination Site | Donor Atom | Typical Metal Ion Interaction |
|---|---|---|
| Pyridine Ring | Nitrogen (N) | Forms a coordinate bond with the metal center. |
| Hydroxyl Group | Oxygen (O) | Deprotonates to form a strong M-O bond. |
| Imine Group | Nitrogen (N) | The C=N group provides additional coordination sites. |
While the aldehyde functional groups are not typically used directly as nodes in Metal-Organic Frameworks (MOFs), this compound is a crucial intermediate for synthesizing the necessary organic linkers. The dicarbaldehyde can be readily oxidized to form the corresponding 2-Hydroxypyridine-3,4-dicarboxylic acid.
This dicarboxylic acid, along with its isomers like 4-hydroxypyridine-2,6-dicarboxylic acid, serves as a rigid and functionalized linker for constructing MOFs. rsc.org The carboxylate groups coordinate strongly with metal ions (e.g., Zn(II), Cu(II), Cd(II)) to form the secondary building units (SBUs) of the framework, while the pyridine nitrogen and hydroxyl group can offer additional coordination sites or participate in hydrogen bonding within the pores of the material. The choice of metal ion and the specific geometry of the hydroxypyridine dicarboxylic acid linker dictate the final topology and properties of the resulting MOF.
Supramolecular Self-Assembly and Crystal Engineering
The structure of this compound and its derivatives is ideal for directing supramolecular self-assembly through non-covalent interactions. The field of crystal engineering utilizes such interactions to design and construct ordered solid-state architectures. nih.gov The key to this behavior lies in the molecule's ability to act as both a hydrogen bond donor (the hydroxyl group) and acceptor (the pyridine nitrogen and carbonyl oxygens).
A significant feature of 2-hydroxypyridines is their existence as tautomers, primarily the enol (hydroxypyridine) and keto (pyridone) forms. This tautomerism plays a critical role in determining which hydrogen bonding motifs are present in the crystal structure. nih.govwikipedia.org In the solid state, these molecules often arrange into predictable patterns, forming extended networks guided by these specific intermolecular forces.
The 2-hydroxypyridine (B17775) moiety is a classic functional group known for forming robust and predictable hydrogen bonds. nih.gov It can form a strong intramolecular hydrogen bond between the hydroxyl group at the 2-position and the substituent at the 3-position (one of the aldehyde groups). This interaction influences the planarity and conformation of the molecule.
In the solid state, intermolecular hydrogen bonds dominate the crystal packing. Derivatives often form dimeric structures through N-H···O hydrogen bonds if the molecule adopts the pyridone tautomeric form. nih.govresearchgate.net Alternatively, O-H···N bonds can link molecules in the hydroxypyridine form. These primary motifs can be further extended into tapes, sheets, or three-dimensional networks, often involving weaker C-H···O interactions. The interplay between different potential hydrogen bond donors and acceptors allows for the formation of complex and stable supramolecular assemblies. nih.govmdpi.com
Table 2: Common Hydrogen Bonding Motifs in Hydroxypyridine Systems
| Tautomer Form | Interaction Type | Description |
|---|---|---|
| Hydroxypyridine (Enol) | Intramolecular | O-H···O=C bond between the 2-hydroxy and 3-aldehyde group. |
| Hydroxypyridine (Enol) | Intermolecular | O-H···N bond linking the hydroxyl of one molecule to the pyridine N of another. |
Beyond the dominant role of hydrogen bonding, other non-covalent interactions are crucial in building the final supramolecular architecture of this compound derivatives. The planar, electron-deficient pyridine ring facilitates π-π stacking interactions, which cause molecules to arrange in offset parallel or T-shaped orientations.
These stacking interactions work in concert with hydrogen bonds to create densely packed and stable crystal lattices. The combination of directional, specific hydrogen bonds and less directional, but significant, π-π stacking allows for a high degree of control in crystal engineering. By modifying the substituents on Schiff base derivatives, it is possible to tune the strength and nature of these interactions, thereby guiding the self-assembly process to achieve desired architectures and material properties.
Q & A
Q. What synthetic methodologies are commonly employed for preparing 2-Hydroxypyridine-3,4-dicarbaldehyde?
Answer: The synthesis of structurally analogous dicarbaldehyde derivatives (e.g., pyrrole-based systems) involves condensation reactions. For example:
- Precursor activation : Reacting amino-substituted precursors with aldehyde-forming agents in ethanol under reflux.
- Catalytic conditions : Use of triethylamine (4 mmol) to facilitate cyclization and aldehyde group stabilization .
- Workup : Precipitation in ice-cold water followed by recrystallization from ethanol yields pure products (typical yields: 70–85%) .
| Reaction Conditions for Analogous Compounds |
|---|
| Solvent: Absolute ethanol |
| Catalyst: Triethylamine |
| Temperature: Room temperature or reflux |
| Workup: Ice-cold water precipitation |
| Yield Range: 70–85% |
Q. Which spectroscopic techniques are critical for characterizing this compound?
Answer: Key methods include:
Q. What safety protocols should be followed when handling this compound?
Answer: While specific data for this compound is limited, safety guidelines for analogous aldehydes recommend:
- Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of vapors or aerosols .
- Emergency Measures : Immediate rinsing with water for skin/eye exposure and medical consultation for inhalation .
Advanced Research Questions
Q. How can this compound be applied in polymer synthesis?
Answer: The compound’s aldehyde groups enable conjugation reactions, such as:
- Wittig Reactions : Reacting with phosphonium salts to form π-conjugated polymers (e.g., fluorescent polymers for optoelectronics). For example, a THF/DMSO solvent system with n-butyllithium initiates polymerization, yielding products with Mn ~6500 Da .
- Crosslinking Agents : Aldehyde moieties can form Schiff bases with amines, useful in hydrogel or dendrimer synthesis.
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
Answer: Discrepancies in NMR/IR data can be addressed via:
- 2D NMR Techniques : HSQC and HMBC correlations clarify ambiguous proton-carbon connectivity .
- Decoupling Experiments : Differentiate overlapping signals (e.g., aromatic vs. aldehyde protons) .
- Comparative Analysis : Cross-referencing with published analogs (e.g., IR peaks for C-N stretches at 1241–1250 cm⁻¹) .
Q. How can reaction conditions be optimized for derivatizing amino acids using this compound in HPLC?
Answer: While direct data is limited, analogous pyrrole-dicarbaldehydes are used as precolumn derivatization reagents:
- Derivatization Protocol :
- React with amino acids in methanol/water (pH 9.0) at 60°C for 30 minutes .
- Stabilize derivatives with borate buffers to enhance UV detection sensitivity .
- HPLC Parameters :
| Column: C18 reversed-phase |
| Mobile Phase: Acetonitrile/water |
| Detection: UV at 254 nm |
Methodological Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
